molecular formula C26H50N4O10 B8106135 N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester

N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester

Cat. No.: B8106135
M. Wt: 578.7 g/mol
InChI Key: IZIWQDDVTKZAPK-UHFFFAOYSA-N
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Description

N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester is a multifunctional compound that plays a significant role in various scientific and industrial applications. This compound features an azide group, a tert-butoxycarbonyl (Boc) protected amine, and a PEG (polyethylene glycol) spacer, making it a versatile linker in chemical synthesis and bioconjugation.

Synthetic Routes and Reaction Conditions:

  • Azide Functionalization: The synthesis begins with the introduction of the azide group to a PEG chain. This can be achieved through the reaction of PEG with azidating agents such as sodium azide (NaN3) under appropriate conditions.

  • Boc Protection: The amine group on the PEG chain is then protected using Boc-anhydride (di-tert-butyl dicarbonate) in the presence of a base like triethylamine (TEA) to form the Boc-protected amine.

  • Esterification: Finally, the carboxylic acid end of the PEG chain is esterified using t-butanol in the presence of a catalyst like sulfuric acid to form the t-butyl ester.

Industrial Production Methods: Industrial-scale production of this compound involves optimizing these synthetic steps to achieve high yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent quality and efficiency.

Types of Reactions:

  • Click Chemistry: The azide group in the compound is highly reactive in Click Chemistry reactions, particularly with alkynes to form stable triazole linkages.

  • Reduction: The azide group can be reduced to an amine using reducing agents like sodium borohydride (NaBH4) or hydrogenation catalysts.

  • Substitution: The Boc-protected amine can be deprotected using acids like trifluoroacetic acid (TFA) to yield the free amine, which can then undergo further reactions.

Common Reagents and Conditions:

  • Click Chemistry: Copper(I) catalyst, terminal alkynes, solvents like THF or DMSO.

  • Reduction: Sodium borohydride, hydrogen gas, palladium catalyst.

  • Substitution: Trifluoroacetic acid, dichloromethane.

Major Products Formed:

  • Triazole Linkages: Resulting from Click Chemistry reactions.

  • Amines: Resulting from the reduction of azides.

  • Free Amines: Resulting from the deprotection of Boc-protected amines.

Scientific Research Applications

N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester is widely used in scientific research due to its versatility:

  • Chemistry: It serves as a linker in the synthesis of complex molecules, facilitating the attachment of various functional groups.

  • Biology: It is used in bioconjugation to attach biomolecules like proteins, peptides, and nucleic acids to surfaces or other molecules.

  • Medicine: It is employed in drug delivery systems to improve the solubility and stability of therapeutic agents.

  • Industry: It is utilized in the development of diagnostic tools and materials with enhanced properties.

Mechanism of Action

The compound exerts its effects through its functional groups:

  • Azide Group: Participates in Click Chemistry reactions, forming stable triazole linkages.

  • Boc-Protected Amine: Provides a protected amine that can be selectively deprotected to yield a free amine for further reactions.

  • PEG Spacer: Enhances solubility and reduces immunogenicity in biological applications.

Molecular Targets and Pathways:

  • Click Chemistry: Targets terminal alkynes to form triazole linkages.

  • Reduction: Targets azide groups to form amines.

  • Substitution: Targets Boc-protected amines for deprotection.

Comparison with Similar Compounds

N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester is unique due to its combination of azide, Boc-protected amine, and PEG spacer. Similar compounds include:

  • Azido-PEG3-acid: Contains an azide group and a carboxylic acid.

  • N-(Azido-PEG2)-N-Fluorescein-PEG3-acid: Contains an azide group, a fluorescein dye, and a carboxylic acid.

  • N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid: Contains an azide group, an amine, and a carboxylic acid.

These compounds differ in their functional groups and applications, highlighting the versatility and uniqueness of this compound.

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H50N4O10/c1-25(2,3)39-23(31)7-11-33-15-19-37-21-17-35-13-9-30(24(32)40-26(4,5)6)10-14-36-18-22-38-20-16-34-12-8-28-29-27/h7-22H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIWQDDVTKZAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50N4O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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